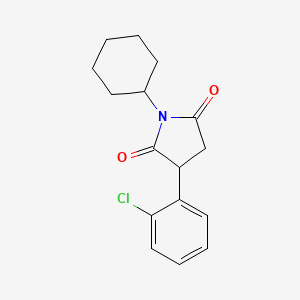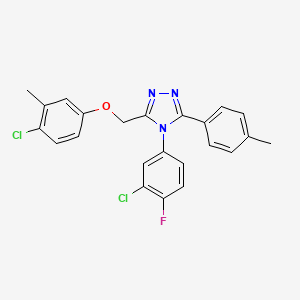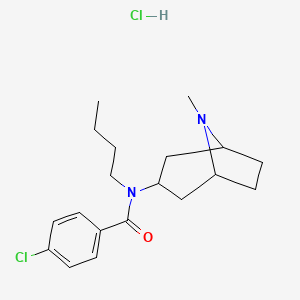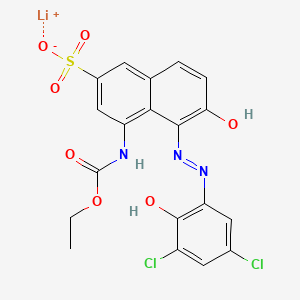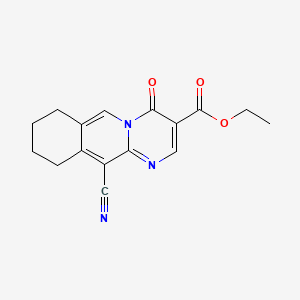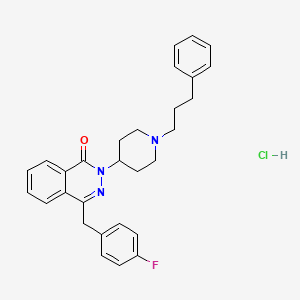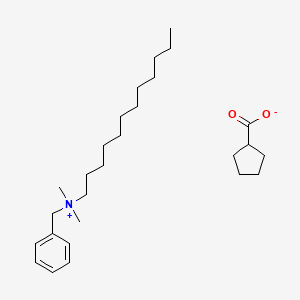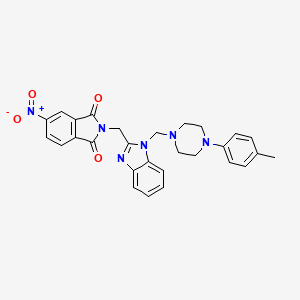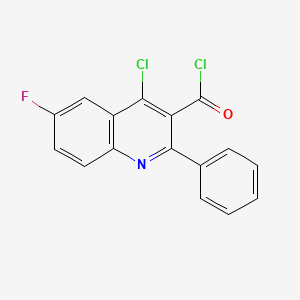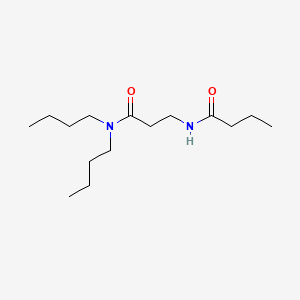
Butanamide, N-(3-(dibutylamino)-3-oxopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanamide, N-(3-(dibutylamino)-3-oxopropyl)-: is a chemical compound that belongs to the class of amides. Amides are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This specific compound features a dibutylamino group attached to the nitrogen atom, making it a unique derivative of butanamide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(3-(dibutylamino)-3-oxopropyl)- typically involves the reaction of butanamide with dibutylamine and a suitable acylating agent. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Butanamide, N-(3-(dibutylamino)-3-oxopropyl)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dibutylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Wissenschaftliche Forschungsanwendungen
Butanamide, N-(3-(dibutylamino)-3-oxopropyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Butanamide, N-(3-(dibutylamino)-3-oxopropyl)- involves its interaction with specific molecular targets. The dibutylamino group can interact with enzymes or receptors, altering their activity. The compound may also participate in hydrogen bonding and van der Waals interactions, affecting the stability and function of biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butanamide, N-butyl-3-methyl-
- Butanamide, 3-oxo-N-phenyl-
- N,N-Dimethylbutanamide
Uniqueness
Butanamide, N-(3-(dibutylamino)-3-oxopropyl)- is unique due to the presence of the dibutylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
82024-09-7 |
|---|---|
Molekularformel |
C15H30N2O2 |
Molekulargewicht |
270.41 g/mol |
IUPAC-Name |
N-[3-(dibutylamino)-3-oxopropyl]butanamide |
InChI |
InChI=1S/C15H30N2O2/c1-4-7-12-17(13-8-5-2)15(19)10-11-16-14(18)9-6-3/h4-13H2,1-3H3,(H,16,18) |
InChI-Schlüssel |
IAXUXBNHBKQKNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C(=O)CCNC(=O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


